N-Benzoyl-L-phenylalaninol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of N-Benzoyl-L-phenylalaninol typically involves the acylation of L-phenylalaninol with benzoic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the condensation reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: N-Benzoyl-L-phenylalaninol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzoyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce various alcohol derivatives .

Aplicaciones Científicas De Investigación

Chemistry: N-Benzoyl-L-phenylalaninol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential role as a metabolite in plants and fungi. It has been isolated from various natural sources, indicating its biological significance .

Medicine: Its structural properties make it a candidate for drug design and synthesis .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .

Mecanismo De Acción

The mechanism of action of N-Benzoyl-L-phenylalaninol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the modulation of enzymatic activities and receptor interactions. The detailed pathways and molecular targets are still under investigation, but its role as a metabolite suggests involvement in various biochemical processes .

Comparación Con Compuestos Similares

L-Phenylalaninol: A primary alcohol derived from the reduction of L-phenylalanine.

N-Benzoyl-L-phenylalanine: Another benzamide derivative with similar structural properties.

Uniqueness: N-Benzoyl-L-phenylalaninol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Actividad Biológica

N-Benzoyl-L-phenylalaninol (NBP) is a compound of significant interest in medicinal chemistry due to its various biological activities, particularly its antimicrobial and antifungal properties. This article synthesizes current research findings, case studies, and data regarding the biological activity of NBP, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

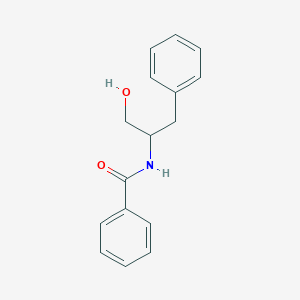

This compound is an organic compound with the molecular formula . It features a benzoyl group attached to the amino acid phenylalanine, which contributes to its biological activity. The compound's structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that NBP exhibits notable antimicrobial properties. A study demonstrated that derivatives of N-benzoyl amino acids, including NBP, were evaluated for their effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis. The results showed significant antibacterial activity, suggesting that modifications in the benzoyl moiety could enhance efficacy against these pathogens .

2. Antifungal Activity

NBP has also been assessed for its antifungal properties. In vitro studies revealed that certain derivatives demonstrated remarkable activity against filamentous fungi, including Aspergillus fumigatus and Fusarium temperatum. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the aromatic ring and variations in the amino acid side chains influenced antifungal potency .

Table 1: Antifungal Activity of NBP Derivatives

| Compound | Target Fungi | Activity Level |

|---|---|---|

| NBP | A. fumigatus | Moderate |

| NBP | F. temperatum | High |

| Derivative 1 | A. fumigatus | High |

| Derivative 2 | F. temperatum | Moderate |

The mechanism by which NBP exerts its biological effects involves interactions with cellular targets such as chitinase in fungi, which is critical for fungal cell wall integrity. Molecular docking studies suggest that NBP binds effectively to these enzymes, inhibiting their activity and thereby compromising fungal viability .

Case Study 1: Antimicrobial Efficacy

In a comparative study, researchers synthesized various N-benzoyl derivatives and tested their antimicrobial effects. Among these, NBP exhibited superior activity against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Fungal Infections

Another study focused on the application of NBP derivatives in treating fungal infections in animal models. The results indicated a significant reduction in fungal load when treated with NBP compared to control groups, supporting its therapeutic potential against systemic fungal infections .

Propiedades

IUPAC Name |

N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-12-15(11-13-7-3-1-4-8-13)17-16(19)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYNAVYPYXLVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4503-96-2, 92265-06-0 | |

| Record name | N-Benzoyl-L-phenylalaninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004503962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyl-L-phenylalaninol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC117755 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.